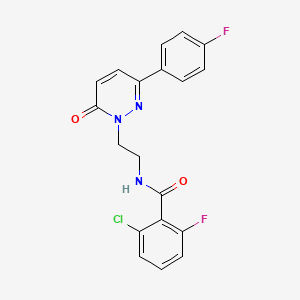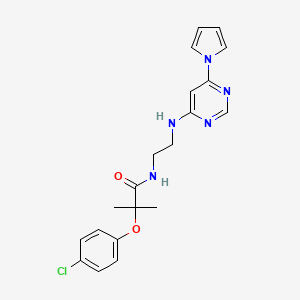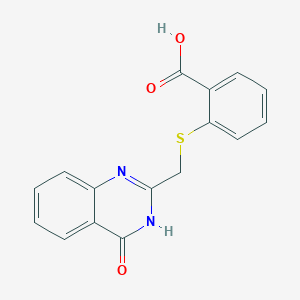
(5-chloro-2-methoxyphenyl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(5-chloro-2-methoxyphenyl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone” is a complex organic molecule. Unfortunately, there is not much specific information available about this compound .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, derivatives containing 3-methyl-1H-pyrazol-5-yl have been synthesized using intermediate derivatization methods (IDMs) . Another study reported the synthesis of a key intermediate in the preparation of zolazepam via acylation of 5-chloro-1,3-dimethylpyrazole .Applications De Recherche Scientifique
Anti-Inflammatory Agents
The pharmacological screening of this compound and its derivatives has revealed promising anti-inflammatory activities . These compounds may serve as potential candidates for developing novel anti-inflammatory drugs. Their mechanism of action could involve modulation of inflammatory pathways or suppression of pro-inflammatory mediators.
Antibacterial and Antifungal Agents
Certain pyrazoline derivatives exhibit antibacterial and antifungal activities . These compounds could potentially combat microbial infections by disrupting essential cellular processes in bacteria and fungi. Their specific targets and modes of action warrant further exploration.
Anticancer Potential
While not directly mentioned in the literature for this specific compound, related pyrazoline derivatives have demonstrated anticancer activity . Researchers have observed effects on cancer cell growth, apoptosis, and cell cycle regulation. Investigating this compound’s impact on cancer cells could yield valuable insights.
Herbicidal Properties
In a different context, pyrazoline-containing compounds have been evaluated for herbicidal activity. For instance, derivatives of this compound have shown inhibition effects on barnyard grass . These findings suggest potential applications in weed control and crop protection.
Genotoxicity Assessment
It’s essential to consider safety aspects. The compound has given positive results in genotoxicity tests in vitro, both in bacteria and mammalian cells . Researchers must carefully evaluate its safety profile before advancing it for therapeutic use.
Orientations Futures
Propriétés
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O2/c1-20-9-7-15(19-20)12-4-3-8-21(11-12)17(22)14-10-13(18)5-6-16(14)23-2/h5-7,9-10,12H,3-4,8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHRCDCJNGMUSRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)C(=O)C3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-chloro-2-methoxyphenyl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2447068.png)
![ethyl 3-carbamoyl-2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2447069.png)

![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)furan-3-carboxamide](/img/structure/B2447071.png)
![N-(6-butylbenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2447072.png)
![3-(3-methoxyphenyl)-7-((3-nitrobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2447074.png)
![3-(2-(indolin-1-yl)-2-oxoethyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2447075.png)
![N,N-diethyl-5-(5-{[4-(3-methylphenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridin-2-amine](/img/structure/B2447077.png)

![1-(4-fluorophenyl)-3-methyl-4-oxo-N-(o-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2447080.png)
![1-(2,3-Dimethylphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2447083.png)


![2-[3-cyano-6-cyclopropyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide](/img/structure/B2447091.png)